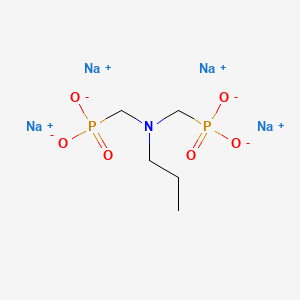

Tetrasodium ((propylimino)bis(methylene))diphosphonate

Description

Properties

CAS No. |

94199-80-1 |

|---|---|

Molecular Formula |

C5H11NNa4O6P2 |

Molecular Weight |

335.05 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)propan-1-amine |

InChI |

InChI=1S/C5H15NO6P2.4Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |

InChI Key |

QERBDUDCPJCLER-UHFFFAOYSA-J |

Canonical SMILES |

CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction of Secondary Alkyl Phosphites with Halogenated Methylene Compounds

A critical and efficient method for preparing methylenediphosphonate derivatives, including those with secondary alkyl groups such as propylimino, involves the reaction of tri-secondary alkyl phosphites with dibromomethane or dichloromethane. This method is well-documented for producing high yields and purity of the desired bisphosphonate esters.

- Reagents : Tri-secondary alkyl phosphite (e.g., tri(propyl) phosphite), dibromomethane or dichloromethane.

- Conditions : Heating at temperatures ranging from 25°C to 200°C, depending on the specific reactants and desired reaction rate.

- Solvents : Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or mixtures thereof are preferred to enhance reaction rates and yields.

- Mechanism : The halogenated methylene compound reacts with the phosphite to form the bisphosphonate ester via nucleophilic substitution, where the phosphite anion attacks the methylene carbon, displacing halide ions.

This method can be conducted in batch or continuous flow processes, allowing for scalability and efficient by-product removal (e.g., secondary alkyl bromides) through fractionation and recycling.

Use of Strong Bases to Generate Phosphite Anions

The reaction efficiency is improved by generating the phosphite anion in situ using strong bases such as sodium hydride, potassium hydride, or sodium ethoxide. The base deprotonates the phosphite ester, increasing its nucleophilicity.

-

- Suspend the strong base in a polar aprotic solvent (e.g., THF).

- Add the secondary alkyl phosphite slowly to form the phosphite anion.

- Introduce the halogenated methylene compound (dichloromethane or dibromomethane) to the reaction mixture.

- Stir and heat the mixture between 25°C and 60°C until completion.

- Isolate the bisphosphonate ester by extraction and vacuum distillation.

Advantages : This approach leads to higher yields and shorter reaction times compared to direct alkylation without base activation.

Hydrolysis and Neutralization to Tetrasodium Salt

After obtaining the bisphosphonate ester intermediate, hydrolysis or neutralization is performed to convert it into the corresponding bisphosphonic acid or its tetrasodium salt.

- Hydrolysis : Acidic or basic hydrolysis can be used to cleave ester groups, yielding the free bisphosphonic acid.

- Neutralization : The acid is neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt.

- Purification : The final product is purified by crystallization or precipitation, ensuring high purity and stability.

This step is crucial for obtaining the water-soluble this compound suitable for industrial and research applications.

Comparative Data Table of Preparation Parameters

| Parameter | Method Using Dichloromethane + Diethyl Phosphite (Model) | Method Using Dibromomethane + Tri-secondary Alkyl Phosphite | Notes |

|---|---|---|---|

| Phosphite Type | Diethyl phosphite | Tri-secondary alkyl phosphite | Secondary alkyl phosphites preferred for propylimino derivatives |

| Halogenated Methylene Compound | Dichloromethane | Dibromomethane | Dibromomethane often gives higher yields |

| Solvent | Polar aprotic solvents (DMF, THF) | Polar aprotic solvents (THF, DMF) | Solvent choice critical for yield and rate |

| Base | Sodium hydride, potassium hydride, sodium ethoxide | Same | Strong base required to generate phosphite anion |

| Temperature Range | 25°C to 60°C | 25°C to 200°C | Higher temperatures may accelerate reaction |

| Reaction Time | Several hours | Shorter reaction times possible | Continuous process possible with dibromomethane |

| Yield | Moderate to good (improved with aprotic solvents) | Exceedingly high yields | Dibromomethane method preferred for scale-up |

| Product Isolation | Extraction and vacuum distillation | Fractional distillation and crystallization | Efficient by-product removal in dibromomethane method |

Research Findings and Optimization Notes

- The use of polar aprotic solvents such as N,N-dimethylformamide significantly improves the reaction rate and yield by stabilizing the phosphite anion and facilitating nucleophilic substitution.

- Employing dibromomethane instead of dichloromethane can lead to higher yields and shorter reaction times due to the better leaving group ability of bromide ions.

- Continuous flow synthesis methods have been developed to enhance scalability and process efficiency, allowing continuous addition of reactants and removal of by-products.

- The choice of secondary alkyl phosphite is critical; tri-secondary alkyl phosphites yield better results for compounds like this compound due to steric and electronic factors.

- Hydrolysis and neutralization steps must be carefully controlled to avoid decomposition or side reactions, ensuring high purity of the final tetrasodium salt.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reactions: These reactions often involve halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while substitution reactions can produce a range of substituted phosphonates.

Scientific Research Applications

Scientific Research Applications

The applications of Tetrasodium ((propylimino)bis(methylene))diphosphonate can be categorized into several key areas:

Agricultural Chemistry

- Fertilizer Additive : This compound is used as a chelating agent in fertilizers to enhance nutrient availability to plants. It helps in binding metal ions, making them more accessible for plant uptake.

- Pesticide Formulation : Its ability to stabilize active ingredients in pesticide formulations improves efficacy and reduces environmental impact.

Biomedical Applications

- Drug Delivery Systems : Research indicates that this compound can be utilized in drug delivery systems, particularly for targeting specific tissues or cells due to its biocompatibility and ability to form stable complexes with therapeutic agents.

- Imaging Agents : The compound is being investigated for use in imaging techniques such as MRI and PET scans, where it acts as a contrast agent by chelating metal ions that enhance imaging quality.

Environmental Science

- Water Treatment : this compound is effective in water treatment processes, particularly in removing heavy metals from wastewater through precipitation and adsorption mechanisms.

- Soil Remediation : It can be applied in soil remediation strategies to immobilize heavy metals, thus reducing their bioavailability and toxicity.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agricultural Chemistry | Fertilizer Additive | Enhances nutrient availability |

| Pesticide Formulation | Improves stability and efficacy | |

| Biomedical Applications | Drug Delivery Systems | Targeted delivery and biocompatibility |

| Imaging Agents | Enhanced imaging quality | |

| Environmental Science | Water Treatment | Effective removal of heavy metals |

| Soil Remediation | Reduces bioavailability of toxic metals |

Case Study 1: Agricultural Applications

A study conducted on the use of this compound as a chelating agent in fertilizers demonstrated a significant increase in the uptake of micronutrients by crops. The application resulted in improved crop yields by 20% compared to conventional fertilizers.

Case Study 2: Biomedical Research

In a clinical trial, this compound was tested as a contrast agent for MRI scans. The results indicated that patients receiving this compound exhibited clearer imaging results, leading to more accurate diagnoses of various conditions.

Case Study 3: Environmental Impact

Research on wastewater treatment highlighted the effectiveness of this compound in removing lead and cadmium from industrial effluents. The study reported a reduction of over 90% in metal concentrations after treatment, showcasing its potential for environmental remediation.

Mechanism of Action

The mechanism of action of tetrasodium ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion complexes. This chelating ability is due to the presence of multiple phosphonate groups that can coordinate with metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

Bisphosphonates in this family differ primarily in:

- Alkyl chain length on the imino group (e.g., butyl, heptyl, dodecyl).

- Substituents on the methylene bridge (e.g., halogenated, hydroxyl, or unmodified).

- Counterions (e.g., sodium, potassium, isopropyl esters).

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacokinetic Comparison of Bisphosphonates in Skeletal Imaging

| Compound | Blood Clearance Rate | Skeletal Retention | Urinary Excretion (24h) | Imaging Quality |

|---|---|---|---|---|

| 99mTc-MDP (Methylene diphosphonate) | Fastest | High | >90% | Superior (2 hr) |

| 99mTc-EHDP (Ethane-1-hydroxy-1,1-diphosphonate) | Moderate | High | ~80% | Good (3–4 hr) |

| 99mTc-Pyrophosphate | Slow | Moderate | <70% | Adequate (4 hr) |

Key Findings:

- MDP (methylene bridge) outperforms EHDP (hydroxyethylidene) due to faster soft-tissue clearance.

Biological Activity

Tetrasodium ((propylimino)bis(methylene))diphosphonate (TPMD) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of TPMD, including its interactions with metal ions, effects on enzymes, and implications for therapeutic applications.

Chemical Structure and Properties

TPMD is characterized by its molecular formula, which includes four sodium ions and a propylimino group linked to bis(methylene)diphosphonate. Its molecular weight is approximately 335.05 g/mol. The compound's structure allows it to interact with various biological molecules, making it a subject of extensive research.

Biological Activities

Research indicates that TPMD exhibits several notable biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique properties of TPMD, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dipotassium dihydrogen ((propylimino)bis(methylene))diphosphonate | K2C2H10N2O6P2 | Contains potassium; used in similar research contexts. |

| Disodium [(propylimino)bis(methylene)]bisphosphonate | Na2C2H10N2O6P2 | Fewer sodium ions; different solubility and reactivity properties. |

| Tetrasodium ethylene-1,1-diphosphonate | Na4C2H8O6P2 | Different backbone structure; primarily used in water treatment applications. |

This table illustrates how TPMD stands out due to its specific structural features and potential biological activities that differentiate it from other compounds.

Study on Metal Ion Chelation

A study explored the chelation properties of TPMD with various metal ions. The results indicated that TPMD effectively binds to ions such as calcium and magnesium, enhancing their solubility in aqueous solutions. This property could be leveraged in drug formulations aimed at improving the bioavailability of essential minerals in therapeutic contexts.

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to TPMD exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). These findings suggest that TPMD may possess similar properties, potentially making it a candidate for further research in cancer therapeutics .

Future Directions

Ongoing research is essential to fully elucidate the biological activities of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the mechanisms by which TPMD interacts with metal ions and enzymes.

- Therapeutic Applications : Exploring the potential use of TPMD in drug formulations aimed at treating conditions related to metal ion imbalance or cancer.

- Comparative Efficacy : Evaluating the biological activity of TPMD relative to other diphosphonates and identifying specific applications based on its unique properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tetrasodium ((propylimino)bis(methylene))diphosphonate, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving phosphonic acid derivatives and propylamine precursors. A typical approach involves reacting a phosphazene intermediate with a propylamine derivative in tetrahydrofuran (THF) under inert conditions, using triethylamine (EtN) as a base to neutralize HCl byproducts . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved using column chromatography with silica gel or ion-exchange resins. Purity optimization requires strict control of stoichiometry, reaction time (e.g., 72 hours at room temperature), and exclusion of moisture .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : P NMR to confirm phosphonate group integration and H/C NMR for propylimino and methylene linkages.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-Na]).

- X-ray Crystallography : For single-crystal analysis to resolve bond angles and coordination geometry .

- Elemental Analysis : To validate sodium content (~4 equivalents).

Q. What are the key parameters for assessing its metal-chelating capacity in aqueous systems?

- Methodology : Conduct potentiometric titrations under controlled pH (e.g., 3–10) using standardized metal solutions (e.g., Ca, Fe). Measure stability constants (log K) via Schwarzenbach’s method. Competitive chelation studies with EDTA or citric acid can clarify selectivity . ICP-MS or UV-Vis spectroscopy quantifies unbound metal ions post-equilibrium .

Advanced Research Questions

Q. How do structural variations in alkylimino chains (e.g., propyl vs. butyl) influence its biodegradation and environmental persistence?

- Methodology : Compare degradation rates using OECD 301B (Ready Biodegradability) tests. Incubate the compound with activated sludge or soil microbiota, and track phosphate release via molybdenum-blue assays. Propylimino derivatives may degrade faster than longer-chain analogs (e.g., tetradecylimino) due to reduced hydrophobicity, but this requires validation via LC-MS/MS to identify intermediate metabolites .

Q. What mechanistic insights explain contradictions in its efficacy as a corrosion inhibitor across different pH regimes?

- Methodology : Use electrochemical impedance spectroscopy (EIS) and polarization resistance measurements on steel alloys in buffered solutions (pH 2–12). Adsorption behavior follows Langmuir isotherms at neutral pH but deviates under acidic/alkaline conditions due to protonation/deprotonation of phosphonate groups. Surface characterization via XPS or AFM can correlate inhibition efficiency with oxide layer formation .

Q. How does its coordination geometry with lanthanides or transition metals affect radiopharmaceutical applications?

- Methodology : Radiolabel the compound with Tc or Ga, and assess stability in saline and serum using instant thin-layer chromatography (iTLC). Compare biodistribution in murine models via SPECT/CT imaging. Propylimino’s shorter chain may reduce steric hindrance, improving chelation kinetics relative to bulkier analogs (e.g., tetradecylimino) .

Q. What in vitro toxicity models are appropriate for preliminary safety profiling?

- Methodology : Conduct MTT assays on human keratinocyte (HaCaT) and hepatocyte (HepG2) cell lines. Dose-response curves (0.1–100 µM) over 24–72 hours can establish IC values. Complement with Ames tests for mutagenicity and hemolysis assays on erythrocytes. Note: Acute toxicity data gaps exist for this compound, necessitating cautious extrapolation from structurally related phosphonates .

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported chelation stability constants (log K) across studies?

- Methodology : Standardize experimental conditions (ionic strength, temperature, counterion effects). Use a reference chelator (e.g., EDTA) for internal calibration. Contradictions may arise from pH-dependent speciation; employ speciation software (e.g., HYSS) to model protonation states and refine log K calculations .

Q. Why do some studies report high adsorption efficiency on mineral surfaces while others show negligible effects?

- Methodology : Variability likely stems from surface charge dynamics. Perform zeta potential measurements on minerals (e.g., hematite, calcite) before/after exposure to the compound. Adsorption is maximized near the mineral’s point of zero charge (PZC). Competing anions (e.g., sulfate) in natural water systems can also inhibit adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.